6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one
Description
The core structure comprises a 2H-chromen-2-one (coumarin) scaffold substituted at position 4 with a methyl group and at position 7 with an isopropoxy group. A key structural feature is the 3-oxopropyl chain linking the coumarin core to a 4-(4-methoxyphenyl)piperazine group. The methoxy group on the phenyl ring and the isopropoxy substituent on the coumarin likely influence lipophilicity and bioavailability, while the piperazine moiety may enhance interactions with biological targets such as neurotransmitter receptors .
Properties
Molecular Formula |
C27H32N2O5 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-methyl-7-propan-2-yloxychromen-2-one |
InChI |
InChI=1S/C27H32N2O5/c1-18(2)33-24-17-25-23(19(3)15-27(31)34-25)16-20(24)5-10-26(30)29-13-11-28(12-14-29)21-6-8-22(32-4)9-7-21/h6-9,15-18H,5,10-14H2,1-4H3 |
InChI Key |
DWGWPCDSPISNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and the subsequent introduction of the piperazine moiety. One common synthetic route involves the condensation of 4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one with 3-bromo-1-(4-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Coumarin-Piperazine Hybrids
The target compound shares structural similarities with other coumarin-piperazine derivatives reported in the literature. A comparative analysis is provided below:
Key Observations :
- Linker Flexibility : The 3-oxopropyl chain in the target compound introduces a ketone group, which may alter conformational flexibility compared to propoxy-linked derivatives (e.g., Compound 3) .
- Synthetic Yields : Derivatives with bulkier aromatic substitutions (e.g., 4h with naphthalene) exhibit lower yields (59%) compared to simpler analogs (e.g., 4g: 65%) , suggesting steric hindrance during synthesis.
Physicochemical Properties
- Polarity : The target compound’s isopropoxy and methoxy groups likely result in moderate lipophilicity (clogP ~3–4), intermediate between hydroxy-substituted (more polar, e.g., 4d) and chlorophenyl analogs (more lipophilic, e.g., ).
- Solubility : Piperazine derivatives with hydroxyethyl or carboxylic acid groups (e.g., ) show improved aqueous solubility, whereas the target compound may require formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
